molecular formula C26H46O9 B131372 Dihydro Mupirocin CAS No. 1246812-11-2

Dihydro Mupirocin

カタログ番号: B131372
CAS番号: 1246812-11-2
分子量: 502.6 g/mol
InChIキー: BLLCNILVBRPJAH-OAOSLEDJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydro Mupirocin is a derivative of Mupirocin, an antibiotic produced by the bacterium Pseudomonas fluorescens. Mupirocin is primarily used as a topical treatment for bacterial skin infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes . This compound retains the antibacterial properties of its parent compound but has been modified to enhance its stability and efficacy.

科学的研究の応用

Dihydro Mupirocin has several scientific research applications:

    Chemistry: It is used as a model compound to study hydrogenation reactions and the effects of structural modifications on antibacterial activity.

    Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: The compound is studied for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: this compound is used in the development of topical formulations for skin infections

作用機序

Target of Action

Dihydro Mupirocin, also known as Mupirocin, primarily targets bacterial isoleucyl transfer-RNA (tRNA) synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .

Mode of Action

Mupirocin exerts its antimicrobial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby preventing the synthesis of isoleucyl-tRNA and ultimately inhibiting bacterial protein and RNA synthesis .

Biochemical Pathways

The inhibition of isoleucyl-tRNA synthetase by Mupirocin disrupts the normal biochemical pathways of protein synthesis in bacteria . This disruption prevents the bacteria from producing essential proteins, leading to bacterial death . Resistance to Mupirocin can occur due to the presence of a plasmid-encoded second isoleucyl-tRNA synthetase, which is more eukaryotic-like and provides resistance to cells .

Pharmacokinetics

It is applied 2 or 3 times daily and has shown excellent efficacy in both primary and secondary superficial skin infections . The drug is well-tolerated as there is negligible systemic absorption through intact skin .

Result of Action

The result of Mupirocin’s action is the inhibition of bacterial growth and the eradication of bacterial pathogens involved in skin infections . It has been particularly effective in treating impetigo caused by Staphylococcus aureus and Streptococcus pyogenes .

Action Environment

The efficacy and stability of Mupirocin can be influenced by various environmental factors. For instance, the development of bacterial resistance to Mupirocin has been observed due to its wide use without prescription . Therefore, controlling its use and improving the drug are imperative for maintaining its efficacy . Additionally, the stability of Mupirocin can be affected by various conditions, as suggested by a stability-indicating RP-HPLC method developed for the determination of Mupirocin calcium in bulk drug and in pharmaceutical formulation .

Safety and Hazards

Hazardous decomposition products of Mupirocin include Carbon monoxide (CO), Carbon dioxide (CO2) .

将来の方向性

Recent advances in Mupirocin delivery strategies for the treatment of bacterial skin and soft tissue infection have been explored . Off-label usage and ongoing research are investigating new applications of mupirocin, including its potential efficacy against deeper infections and non-typical bacteria .

生化学分析

Biochemical Properties

Dihydro Mupirocin plays a crucial role in biochemical reactions by inhibiting the enzyme isoleucyl-tRNA synthetase. This enzyme is essential for the synthesis of isoleucine-charged transfer RNA (tRNA), which is necessary for protein synthesis. By binding to the active site of isoleucyl-tRNA synthetase, this compound prevents the enzyme from catalyzing the attachment of isoleucine to its corresponding tRNA, thereby halting protein synthesis in bacteria . This interaction is highly specific and involves competitive inhibition due to the structural similarity between this compound and isoleucine.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of isoleucyl-tRNA synthetase by this compound results in the accumulation of uncharged tRNA, which triggers a stress response in bacteria and ultimately leads to cell death . Additionally, this compound has been shown to influence the expression of genes involved in antibiotic resistance, further enhancing its antibacterial efficacy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of isoleucyl-tRNA synthetase. This binding prevents the enzyme from catalyzing the attachment of isoleucine to tRNA, thereby inhibiting protein synthesis. The interaction between this compound and isoleucyl-tRNA synthetase is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the complex and prevent the enzyme from functioning . This inhibition leads to the accumulation of uncharged tRNA and the subsequent disruption of protein synthesis, ultimately resulting in bacterial cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can be influenced by factors such as temperature, pH, and the presence of other compounds. Studies have shown that this compound maintains its antibacterial activity over extended periods, although prolonged exposure to certain environmental conditions may lead to degradation and reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained antibacterial activity and minimal resistance development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, with certain dosages required to achieve optimal antibacterial activity while minimizing toxicity. Animal studies have also highlighted the importance of dosage optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antibiotic. The compound interacts with enzymes and cofactors involved in protein synthesis, particularly isoleucyl-tRNA synthetase. By inhibiting this enzyme, this compound disrupts the normal metabolic flux and leads to the accumulation of uncharged tRNA . This disruption affects various metabolic processes, including amino acid synthesis and protein production, ultimately resulting in bacterial cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments. Transporters and binding proteins may facilitate its movement within cells, ensuring its localization to target sites . The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins. These factors collectively determine the compound’s efficacy and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with isoleucyl-tRNA synthetase and inhibits protein synthesis . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antibacterial activity. The subcellular localization of this compound is essential for its ability to effectively inhibit bacterial growth and combat infections.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Mupirocin involves the hydrogenation of Mupirocin. The process typically includes the following steps:

    Hydrogenation: Mupirocin is dissolved in an appropriate solvent, such as ethanol or methanol. A hydrogenation catalyst, such as palladium on carbon, is added to the solution.

    Reaction Conditions: The reaction mixture is subjected to hydrogen gas under controlled pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Fermentation: Pseudomonas fluorescens is cultured in a bioreactor to produce Mupirocin.

    Extraction and Purification: Mupirocin is extracted from the fermentation broth and purified.

    Hydrogenation: The purified Mupirocin undergoes hydrogenation to yield this compound.

    Final Purification: The product is further purified to meet pharmaceutical standards.

化学反応の分析

Types of Reactions: Dihydro Mupirocin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

類似化合物との比較

Uniqueness: Dihydro Mupirocin is unique due to its enhanced stability and efficacy compared to Mupirocin. Its ability to inhibit bacterial isoleucyl-tRNA synthetase without cross-resistance with other antibiotics makes it a valuable compound in the fight against antibiotic-resistant bacteria .

特性

IUPAC Name

9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLCNILVBRPJAH-OAOSLEDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332195
Record name Dihydro Mupirocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246812-11-2
Record name Dihydro Mupirocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。